molecular formula C19H22N4O3 B11274641 5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine

5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine

Cat. No.: B11274641
M. Wt: 354.4 g/mol
InChI Key: ROWXAEOBPPERJB-UHFFFAOYSA-N
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Description

5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine typically involves multiple steps:

    Formation of the Core Structure: The core tetracyclic structure is often synthesized through a series of cyclization reactions. These reactions may involve the use of strong acids or bases to facilitate ring closure.

    Functional Group Addition: Subsequent steps involve the introduction of functional groups such as the oxolan-2-ylmethyl and dimethyl groups. This can be achieved through nucleophilic substitution or addition reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan-2-ylmethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrogen atoms within the triazatetracyclic structure, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex ring systems and their behavior under different chemical conditions.

Biology

Biologically, the compound’s potential interactions with biomolecules make it a candidate for drug development. Its ability to form stable complexes with proteins and nucleic acids is of particular interest.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound’s stability and reactivity make it useful in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-dimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine .
  • N-(3-chlorophenyl)-2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide .

Uniqueness

What sets 5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine apart is its specific combination of functional groups and tetracyclic structure. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine

InChI

InChI=1S/C19H22N4O3/c1-19(2)7-14-11(9-25-19)6-13-15-16(26-18(13)23-14)17(22-10-21-15)20-8-12-4-3-5-24-12/h6,10,12H,3-5,7-9H2,1-2H3,(H,20,21,22)

InChI Key

ROWXAEOBPPERJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)NCC5CCCO5)C

Origin of Product

United States

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